molecular formula C9H13BrN2O2 B2611983 ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1005650-19-0

ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate

Cat. No. B2611983
M. Wt: 261.119
InChI Key: MIHACXQYJIOCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H13BrN2O2 . It has a molecular weight of 261.12 g/mol . The IUPAC name for this compound is ethyl 2-(4-bromopyrazol-1-yl)butanoate .


Molecular Structure Analysis

The molecular structure of ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate can be represented by the InChI string: InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3 . The canonical SMILES representation is: CCC(C(=O)OCC)N1C=C(C=N1)Br .


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate has a molecular weight of 261.12 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 260.01604 g/mol . The topological polar surface area is 44.1 Ų . The compound has 14 heavy atoms .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate serves as a precursor in the synthesis of various pyrazole derivatives. For instance, its utility in creating pyrazolopyrimidinyl keto-esters and their enzymatic activity enhancement shows its importance in synthetic organic chemistry (Mohamed Abd & Gawaad Awas, 2008). Similarly, the synthesis and crystal structure determination of pyrazole carboxylate derivatives highlight its role in developing compounds with potential fungicidal and plant growth regulation activities (L. Minga, 2005).

Catalytic Applications

The compound's derivatives have been investigated for their catalytic activities. For example, (pyrazolylethyl-amine)zinc(II) carboxylate complexes were tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their potential in polymer science and environmental chemistry (Anelisa Matiwane, C. Obuah, & J. Darkwa, 2020).

Antimicrobial and Antioxidant Activities

Compounds synthesized from ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate have been evaluated for their biological activities. Research into pyrazol-4-yl- and 2H-chromene-based substituted anilines revealed significant antibacterial and antifungal activities, underscoring the potential of these derivatives in medicinal chemistry (Venkateswarlu Banoji et al., 2022). Moreover, the synthesis of tridentate bipyrazolic compounds and their evaluation against tumor cell lines provide insights into their potential use in cancer research (M. E. Kodadi et al., 2007).

Future Directions

While specific future directions for research on ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate are not available in the literature I retrieved, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the synthesis, chemical reactions, and biological activities of this compound and related pyrazole derivatives.

properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHACXQYJIOCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate

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